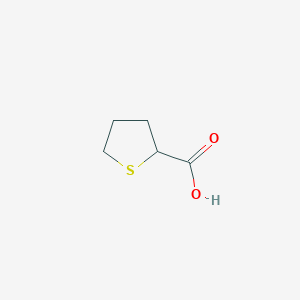

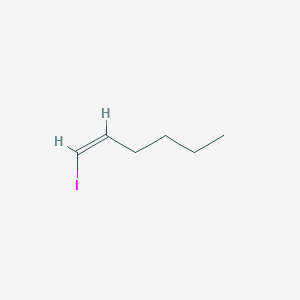

Tetrahydrothiophene-2-carboxylic acid

Descripción general

Descripción

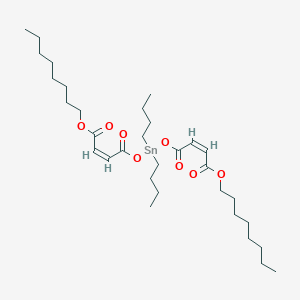

Tetrahydrothiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered interest in the field of organic chemistry due to its potential applications in synthesis and catalysis. While the provided papers do not directly discuss tetrahydrothiophene-2-carboxylic acid, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of tetrahydrothiophene-2-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds to tetrahydrothiophene-2-carboxylic acid is detailed in the first paper, where methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates are obtained from methyl 3-hydroxythiophene-2-carboxylate through halogenation. This process involves the addition of alcohols and the subsequent loss of hydrogen chloride to yield thiophene-2,4-diols. These intermediates are then transformed into 3,5-dialkoxythiophene-2-carboxylic acids through O-alkylation and alkaline hydrolysis. The final step involves either thermal decarboxylation or acid-mediated decarboxylation and dealkylation to produce ethers of thiotetronic and α-halogenothiotetronic acids .

Molecular Structure Analysis

The second paper provides information on the molecular structure of tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes. These complexes are synthesized through an unexpected rearrangement involving palladium(II) trifluoroacetate. The structure of these complexes is elucidated using X-ray crystallography, which reveals the formation of [3.2.1]-palladabicycles. Although this paper does not directly discuss tetrahydrothiophene-2-carboxylic acid, the structural analysis of related palladium complexes can shed light on the potential coordination chemistry of tetrahydrothiophene derivatives .

Chemical Reactions Analysis

The chemical reactivity of tetrahydrothiophene derivatives is exemplified in the catalytic capabilities of the palladium(II) complexes described in the second paper. These complexes are shown to be effective in C-C coupling reactions, which are fundamental processes in the synthesis of complex organic molecules. The formation of these complexes through ligand rearrangement suggests that tetrahydrothiophene derivatives can undergo interesting transformations under the influence of transition metals, which could be relevant for the reactivity of tetrahydrothiophene-2-carboxylic acid itself .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of tetrahydrothiophene-2-carboxylic acid, the synthesis and structural characterization of related compounds provide indirect information. For instance, the susceptibility of thiophene derivatives to halogenation, O-alkylation, and decarboxylation indicates that tetrahydrothiophene-2-carboxylic acid may also exhibit similar reactivity patterns. Additionally, the ability of tetrahydrothiophene derivatives to form stable complexes with palladium suggests that tetrahydrothiophene-2-carboxylic acid could potentially engage in coordination chemistry with transition metals, which may affect its physical properties such as solubility and melting point .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Tetrahydrothiophene-2-carboxylic acid plays a significant role in asymmetric synthesis. It's used in organocatalytic Michael-aldol domino reactions to form optically active, highly functionalized tetrahydrothiophenes. These compounds are relevant in biochemistry, pharmaceutical science, and nanoscience. The process allows control over regioselectivity, yielding products like tetrahydrothiophene carbaldehydes with excellent enantioselectivities up to 96% ee (Brandau, Maerten, & Jørgensen, 2006).

Stereocontrolled Coupling Processes

Another significant application is in stereocontrolled coupling processes under Barbier-type conditions. This involves reactions of tetrahydrothiophene-3-carbaldehydes with various organometallic reagents, leading to compounds with excellent regiochemistry (Alcaide, Almendros, & Campo, 2008).

Photovoltaic Cell Performance

Tetrahydrothiophene-2-carboxylic acid derivatives also contribute to the advancement of photovoltaic cell technology. Studies show that conductive polymer dyes containing carboxylic acid groups, like those derived from tetrahydrothiophene, exhibit enhanced binding to TiO2 layers in photovoltaic cells, improving charge-transfer processes and overall cell efficiency (Yoon et al., 2011).

Synthesis of Bioactive Compounds

In medicinal chemistry, tetrahydrothiophene-2-carboxylic acid is integral in synthesizing various bioactive compounds. Its derivatives include essential coenzymes like biotin and α-glucosidase inhibitors, demonstrating broad biological activities. These compounds also find applications in asymmetric transformations like hydrogenation and epoxidation (Benetti, De Risi, Pollini, & Zanirato, 2012).

Development of Coordination Networks

Tetrahydrothiophene-2-carboxylic acid derivatives are used to form coordination networks with metal ions like Cu, Cd, and Zn. These networks are significant in nanochemistry for their diverse applications in semi-conducting, fluorescent, and optoelectronic materials (Zhou et al., 2008).

Safety And Hazards

Direcciones Futuras

Thiophene-based analogs, including Tetrahydrothiophene-2-carboxylic acid, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

Propiedades

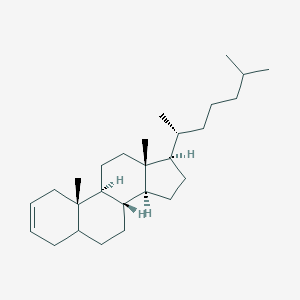

IUPAC Name |

thiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOYMQRKTJRHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332051 | |

| Record name | TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrothiophene-2-carboxylic acid | |

CAS RN |

19418-11-2 | |

| Record name | TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)